Bis(phenylsulfanyl)amine

Rubber Vulcanization Sulfenamide Accelerators Scorch Safety

Bis(phenylsulfanyl)amine (CAS 24364-84-9), also known as N-phenylsulfanylbenzenesulfenamide or bis(phenylthio)amine, is an organosulfur compound with the molecular formula C₁₂H₁₁NS₂ and a molecular weight of 233.35 g/mol. It belongs to the thioamine subclass, characterized by a central nitrogen atom bonded to two phenylsulfanyl (–S–C₆H₅) groups, creating a unique S–N–S framework.

Molecular Formula C12H11NS2
Molecular Weight 233.4 g/mol
CAS No. 24364-84-9
Cat. No. B13798425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(phenylsulfanyl)amine
CAS24364-84-9
Molecular FormulaC12H11NS2
Molecular Weight233.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SNSC2=CC=CC=C2
InChIInChI=1S/C12H11NS2/c1-3-7-11(8-4-1)14-13-15-12-9-5-2-6-10-12/h1-10,13H
InChIKeyZIWJEZZPGKCFKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(phenylsulfanyl)amine (CAS 24364-84-9): Chemical Identity and Core Properties for Procurement


Bis(phenylsulfanyl)amine (CAS 24364-84-9), also known as N-phenylsulfanylbenzenesulfenamide or bis(phenylthio)amine, is an organosulfur compound with the molecular formula C₁₂H₁₁NS₂ and a molecular weight of 233.35 g/mol . It belongs to the thioamine subclass, characterized by a central nitrogen atom bonded to two phenylsulfanyl (–S–C₆H₅) groups, creating a unique S–N–S framework [1]. This structure confers distinct chemical reactivity and redox behavior compared to related sulfur–nitrogen compounds. Its primary applications are as a synthetic intermediate in pharmaceutical and agrochemical development, and as a potential component in advanced polymer and catalytic systems [1][2].

Why Bis(phenylsulfanyl)amine (CAS 24364-84-9) Cannot Be Replaced by Generic Thioamines or Sulfenamides


While Bis(phenylsulfanyl)amine belongs to the broad class of thioamines and sulfenamides, its specific molecular architecture—two aromatic thioether groups directly linked to a central amine—dictates a unique profile of reactivity, stability, and application suitability. In contrast to aliphatic thioamines or benzothiazole sulfenamides commonly used in rubber vulcanization, the phenyl-rich, conjugated S–N–S system of Bis(phenylsulfanyl)amine provides distinct advantages in electron-transfer processes and synthetic versatility [1][2]. Its higher thermal stability and controlled radical-generating capacity make it a preferred candidate in applications requiring precise redox control or prolonged processing windows, where simple substitution with a generic sulfenamide could lead to compromised performance or unwanted side reactions [1][3]. Therefore, procurement decisions must be guided by specific, evidence-based performance metrics rather than class-level assumptions.

Bis(phenylsulfanyl)amine (CAS 24364-84-9): Quantified Differentiation Against Comparators


Vulcanization Accelerator Performance: Scorch Safety and Cure Rate of Bis-Sulfenamides vs. Benzothiazole Sulfenamides

Bis-sulfenamide accelerators, including Bis(phenylsulfanyl)amine as a representative structural class, exhibit a distinct delayed-action vulcanization profile compared to mono-sulfenamide accelerators like N-cyclohexyl-2-benzothiazole sulfenamide (CBS). The bis-sulfenamide structure provides a longer induction period before the onset of crosslinking, quantified as a significantly higher scorch time [1][2]. This characteristic is critical for processing rubber compounds requiring extended flow and mold-filling times before cure. While exact numerical data for Bis(phenylsulfanyl)amine specifically is not provided in the open literature, the patent literature explicitly establishes the class advantage of bis-sulfenamides over mono-sulfenamides for achieving this delayed-action effect, a key performance differentiator [1].

Rubber Vulcanization Sulfenamide Accelerators Scorch Safety

Structural Verification via NMR: Distinct Spectroscopic Signature of Bis(phenylsulfanyl)amine

The molecular structure of Bis(phenylsulfanyl)amine is unequivocally confirmed by its unique Nuclear Magnetic Resonance (NMR) profile, which is essential for identity and purity verification during procurement. ¹H NMR analysis reveals characteristic chemical shifts for the aromatic protons in the δ 7.2–7.5 ppm range, while ¹³C NMR shows distinct signals for the thiocarbonyl carbons in the δ 125–135 ppm range . This specific pattern differentiates it from other sulfenamides and thioamines, such as N-methyl-N-(phenylthio)benzenesulfenamide (CAS 24398-49-0), which would exhibit additional aliphatic proton signals .

NMR Spectroscopy Structural Elucidation Quality Control

Antioxidant Mechanism: Dual Sulfur-Nitrogen Redox Activity in Lubricant and Polymer Systems

Bis(phenylsulfanyl)amine's antioxidant function is mechanistically distinct from that of purely phenolic or aminic antioxidants. Its structure enables it to participate in redox reactions via the sulfur atoms while also donating electrons through the nitrogen atom . This dual functionality allows it to scavenge both carbon- and oxygen-centered radicals, a broader protective scope than typical hindered phenols (e.g., BHT), which primarily act as hydrogen atom donors to peroxyl radicals [1]. Sulfur-containing compounds of this class are documented to stabilize lubricants and elastomers by preventing oxidative degradation, a property not matched by nitrogen-only or sulfur-only analogs [2].

Antioxidant Additives Lubricant Stability Polymer Degradation

Optimized Application Scenarios for Bis(phenylsulfanyl)amine (CAS 24364-84-9) Based on Evidence


Development of High-Performance, Delayed-Action Rubber Vulcanization Systems

In the formulation of complex rubber articles such as multi-layered tires, large industrial belts, or precision seals, where uniform cure and avoidance of premature crosslinking are critical, Bis(phenylsulfanyl)amine can serve as a key component in bis-sulfenamide accelerator packages. As established in Section 3, its class-level advantage in providing extended scorch safety (delayed action) compared to standard mono-sulfenamide accelerators (e.g., CBS) makes it suitable for compounds requiring prolonged flow and mold-filling times [1]. This property directly translates to fewer manufacturing defects and more consistent product performance, providing a tangible benefit over less controllable accelerator systems [2].

Synthesis of Advanced Sulfur-Containing Polymers and Ligands for Catalysis

Bis(phenylsulfanyl)amine is a valuable monomer or building block for creating specialized polymers and ligands with high sulfur content. Its defined S–N–S core, as characterized by its distinct NMR fingerprint (Section 3), ensures reproducible incorporation into polymer backbones. These sulfur-rich polymers are sought after for their high refractive indices and unique thermal properties [3]. In catalysis, the compound can act as a precursor for sulfur-containing ligands that stabilize metal centers in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), where its specific electronic properties can enhance catalytic activity and selectivity beyond what is achievable with simpler thioether ligands .

Formulation of Multifunctional Antioxidant Packages for Lubricants and Elastomers

For lubricants and elastomers operating under high-temperature oxidative stress, a blend of antioxidants is often required. Bis(phenylsulfanyl)amine's dual sulfur-nitrogen redox mechanism (Section 3) provides a complementary mode of action to traditional phenolic or aminic antioxidants. Its inclusion can enhance the overall oxidative stability of the formulation, potentially reducing the required loading of more expensive or less versatile primary antioxidants [4]. This synergistic effect is particularly valuable in extending oil drain intervals and increasing the service life of rubber components in automotive and industrial applications [5].

Reference Standard for Analytical Method Development and Quality Control

The well-defined NMR spectral profile of Bis(phenylsulfanyl)amine (δ 7.2–7.5 ppm for ¹H, δ 125–135 ppm for ¹³C) makes it an excellent reference standard for developing and validating analytical methods for sulfenamide and thioamine compounds . Its purity can be readily assessed using these established spectroscopic benchmarks, ensuring that batches meet the required specifications for research or industrial use. This is particularly important when sourcing the compound from new suppliers or for use in regulated environments where rigorous identity testing is mandatory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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